4-Hydroxy Atorvastatin Lactone chemical structure and properties
4-Hydroxy Atorvastatin Lactone chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, an inhibitor of HMG-CoA reductase.[1][2] It is formed through the metabolic processes in the body following the administration of Atorvastatin.[2] The lactone form exists in equilibrium with its corresponding open-chain carboxylic acid form, 4-Hydroxy Atorvastatin.[2]
Below is a summary of its key chemical properties:
| Property | Value |
| IUPAC Name | 5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[2][3][4] |
| Synonyms | p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[2][4] |
| CAS Number | 163217-70-7[1][2][3][4] |
| Molecular Formula | C₃₃H₃₃FN₂O₅[1][3][4] |
| Molecular Weight | 556.62 g/mol [1][4] |
| Melting Point | 103-106° C[5] or 136 °C |
| Boiling Point | ~711.5° C at 760 mmHg (Predicted)[5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide; Slightly soluble in Methanol and Ethyl Acetate (B1210297).[2][5] |
| Storage | Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage.[4] |
Metabolic Signaling Pathway
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8] This process leads to the formation of active ortho- and para-hydroxylated metabolites.[8][9] Specifically, 4-Hydroxy Atorvastatin is the para-hydroxylated metabolite.[7] Atorvastatin and its hydroxylated metabolites can undergo a pH-dependent, reversible intramolecular esterification to form their corresponding lactone derivatives.[10] Therefore, 4-Hydroxy Atorvastatin can be converted to 4-Hydroxy Atorvastatin Lactone.[2] This lactonization can also be mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[11]
Experimental Protocols
1. Synthesis of Atorvastatin Lactone
A concise synthesis of Atorvastatin Lactone can be achieved under high-speed vibration milling conditions.[12]
-
Reaction Type : Hantzsch-type sequential three-component reaction.[12]
-
Reactants :
-
4-methyl-3-oxo-N-phenylpentanamide
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone[12]
-
-
Catalysts/Reagents : Ytterbium triflate and silver nitrate.[12]
-
Procedure : The reactants are subjected to high-speed vibration milling. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin Lactone.[12]
-
Overall Yield : 38%[12]
2. Quantification in Human Serum by LC-MS/MS
A method for the simultaneous quantification of the acid and lactone forms of Atorvastatin and its 2-hydroxy and 4-hydroxy metabolites in human serum has been developed and validated.[13]
-
Instrumentation : High-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS).[13]
-
Internal Standards : Deuterium-labeled analogs for each of the six analytes.[13]
-
Sample Preparation :
-
Detection : Positive ion electrospray tandem mass spectrometry using selected reaction monitoring.[13]
-
Lower Limit of Quantification (LLQ) : 0.5 ng/mL for each analyte.[13]
-
Stability Note : Lactone compounds are unstable in human serum at room temperature and rapidly hydrolyze to their acid forms. Stabilization can be achieved by lowering the temperature to 4°C or adjusting the serum pH to 6.0.[13]
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Atorvastatin and its metabolites, including 4-Hydroxy Atorvastatin Lactone, in rat plasma using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ovid.com [ovid.com]
- 12. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
